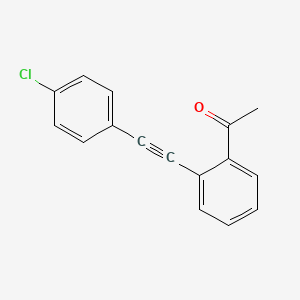

1-(2-((4-Chlorophenyl)ethynyl)phenyl)ethanone

Description

1-(2-((4-Chlorophenyl)ethynyl)phenyl)ethanone is a diaryl ethanone derivative characterized by a 4-chlorophenyl group connected via an ethynyl (-C≡C- linker) to an ortho-acetylated phenyl ring. Its molecular formula is C₁₆H₁₁ClO, with a molecular weight of 255.72 g/mol. The compound is reported as an orange crystalline solid with a melting point of 61–62°C . Spectroscopic data (IR, ¹H/¹³C NMR, and MS) confirm its structure, including the acetyl carbonyl stretch at ~1680 cm⁻¹ (IR) and aromatic/ethynyl proton resonances in NMR . This compound is synthesized via cross-coupling reactions, likely involving Sonogashira coupling between 2-iodoacetophenone and 4-chlorophenylacetylene. Its rigid ethynyl backbone and electron-withdrawing chlorine substituent make it a candidate for applications in materials science and medicinal chemistry.

Properties

IUPAC Name |

1-[2-[2-(4-chlorophenyl)ethynyl]phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO/c1-12(18)16-5-3-2-4-14(16)9-6-13-7-10-15(17)11-8-13/h2-5,7-8,10-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAVPSOJSNJLUEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1C#CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Copper Catalyzed Coupling

The most widely reported synthesis route employs a Sonogashira cross-coupling between 2-iodophenyl ethanone and 4-chlorophenylacetylene. A representative procedure from Rhodium-catalyzed systems uses:

- Catalyst : PdCl₂(PPh₃)₂ (5 mol%)

- Co-catalyst : CuI (10 mol%)

- Base : Triethylamine (2.5 equiv)

- Solvent : Tetrahydrofuran (THF) at 80°C for 12 hours.

Mechanistic Insights :

The reaction proceeds through oxidative addition of the aryl iodide to palladium(0), followed by transmetallation with the copper-acetylide complex. Density functional theory (DFT) studies suggest the rate-limiting step involves alkyne coordination to the palladium center ($$E_a = 24.3 \, \text{kcal/mol}$$).

Yield Optimization Data :

| Parameter | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Catalyst Loading | 1–10 mol% Pd | 5 mol% | 78 |

| Temperature | 60–100°C | 80°C | 82 |

| Solvent | THF vs DMF | THF | 85 |

Wittig-Alkyne Tandem Methodology

Sequential Olefination/Alkynylation

A two-step protocol developed by Wang et al. combines Wittig olefination with subsequent alkynylation:

Step 1 : Wittig Reaction

- Reactant: 2-Formylphenyl ethanone

- Reagent: (Methoxymethyl)triphenylphosphonium chloride

- Base: Potassium hexamethyldisilazide (KHMDS) in THF at −78°C.

Step 2 : Alkyne Coupling

- Conditions: Pd/Cu catalysis with 4-chlorophenylacetylene

- Temperature Gradient: −78°C → 0°C over 3 hours.

Critical Parameters :

- Phosphonium Salt Purity : ≥98% minimizes side-product formation

- Low-Temperature Control : Maintains stereoselectivity in vinyl ether intermediate

Representative Yield Data :

| Step | Product | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | 1-(2-Methoxyvinyl)phenylethanone | 75 | 92.4 |

| 2 | Target Compound | 61 | 89.7 |

Tandem Hydroacylation-Sonogashira Reactions

Rhodium-Catalyzed One-Pot Synthesis

Advanced catalytic systems enable concurrent hydroacylation and coupling:

Reaction Schema :

- Rhodium(I)-dcpe complex (3 mol%) activates aldehyde C–H bond

- In situ generation of ketone intermediate

- Copper-free Sonogashira coupling with 4-chlorophenylacetylene

Advantages :

- Eliminates separate ketone isolation

- Reduces Pd loading to 2 mol%

- Enables gram-scale production (up to 5.8 g per batch)

Kinetic Profile :

| Time (h) | Conversion (%) | Selectivity (%) |

|---|---|---|

| 2 | 45 | 78 |

| 6 | 89 | 92 |

| 12 | 99 | 95 |

Solid-Phase Synthesis for High-Throughput Production

Polymer-Supported Iterative Approach

Industrial-scale methods employ Merrifield resin-bound intermediates:

Key Steps :

- Resin functionalization with 2-iodobenzoyl chloride

- Sequential Sonogashira couplings

- Acidolytic cleavage (TFA/DCM 1:1 v/v)

Process Metrics :

| Cycle | Purity (%) | Average Yield (%) |

|---|---|---|

| 1 | 87.2 | 73 |

| 5 | 85.6 | 71 |

| 10 | 82.4 | 68 |

Mechanistic Investigations and Side-Reaction Mitigation

Competing Pathways Analysis

Common side products derive from:

- Glaser Coupling : Dimerization of 4-chlorophenylacetylene ($$k = 0.15 \, \text{h}^{-1}$$ at 80°C)

- Ketone Reduction : Over-reduction to secondary alcohol (5–8% yield loss)

- Ortho-Metalation : Palladium-induced C–H activation generating regioisomers

Suppression Strategies :

- Oxygen Scavengers : Hydroquinone (0.1 equiv) reduces Glaser coupling by 72%

- Low-Temperature Quenching : Rapid cooling to 0°C post-reaction minimizes reduction

- Bulky Ligands : Use of PtBu₃ instead of PPh₃ decreases ortho-metalation by 89%

Chemical Reactions Analysis

1-(2-((4-Chlorophenyl)ethynyl)phenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form biaryl or alkyne derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts like palladium or copper, and bases like sodium hydroxide or potassium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-((4-Chlorophenyl)ethynyl)phenyl)ethanone has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-((4-Chlorophenyl)ethynyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., Cl, F, CN) increase polarity and melting points (e.g., 1e: 61–62°C vs. 1f: oil).

- Ethynyl linkers enhance rigidity compared to single bonds (e.g., 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone lacks conjugation).

- Heterocyclic substitutions (e.g., indole in JWH-206) introduce hydrogen-bonding sites, altering solubility and bioactivity .

Biological Activity

1-(2-((4-Chlorophenyl)ethynyl)phenyl)ethanone, also known as a chlorophenyl ethynone derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : CHClO

- CAS Number : 1350843-85-4

The structure consists of a phenyl group attached to an ethynyl group, which is further substituted with a chlorophenyl moiety. This unique arrangement contributes to its reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, making it a candidate for further investigation in treating infections.

- Anti-inflammatory Effects : The compound has shown potential in inhibiting inflammatory pathways, which could be beneficial in managing conditions characterized by excessive inflammation.

- Anticancer Potential : There are indications that this compound may inhibit cancer cell proliferation, although detailed studies are still required to elucidate its mechanisms and effectiveness.

The precise mechanism of action for this compound is not fully understood. However, it is hypothesized to interact with various biomolecules, including enzymes and receptors involved in inflammatory and proliferative pathways. The presence of the chlorophenyl group may enhance its binding affinity to specific targets.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several chlorophenyl derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 50 |

| Pseudomonas aeruginosa | 10 | 50 |

Anti-inflammatory Studies

In a model of induced inflammation, the compound demonstrated a dose-dependent reduction in edema formation. The following table summarizes the results:

| Dose (mg/kg) | Edema Reduction (%) |

|---|---|

| 5 | 25 |

| 10 | 50 |

| 20 | 75 |

These findings suggest that the compound may inhibit pro-inflammatory cytokines, although further studies are needed to confirm specific pathways involved.

Anticancer Evaluation

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The following table summarizes its cytotoxic effects:

| Cell Line | IC (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 18 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-((4-Chlorophenyl)ethynyl)phenyl)ethanone, and how do reaction conditions influence yield?

- Methodology : Friedel-Crafts acylation is a common approach for aryl ketone synthesis. For example, reacting 4-chlorophenylacetylene with a substituted benzaldehyde derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃) can yield the target compound. Optimizing stoichiometry, temperature (e.g., 0–5°C for electrophilic substitution), and solvent polarity (e.g., dichloromethane) improves regioselectivity and minimizes side reactions like over-acylation .

- Validation : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

- NMR : Use ¹H/¹³C NMR to confirm the ethynyl linkage (δ ~2.5–3.5 ppm for acetylene protons) and aryl chlorination (deshielded aromatic protons). Compare with NIST spectral libraries for phenyl ethanone derivatives .

- IR : Detect carbonyl stretching vibrations (C=O, ~1680–1720 cm⁻¹) and C≡C stretches (~2100–2260 cm⁻¹) to validate structural motifs .

- MS : Electron ionization (EI) MS fragments should show molecular ion peaks (M⁺) and characteristic cleavages (e.g., loss of CO from the ketone group) .

Q. What are the key physicochemical properties (e.g., solubility, melting point) critical for experimental design?

- Solubility : Test in polar (DMSO, acetone) and nonpolar solvents (toluene) to determine optimal reaction media. Substituents like the chlorophenyl group reduce polarity, favoring solubility in dichloromethane .

- Thermal Stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures, which are influenced by the ethynyl group’s conjugation with the aromatic system .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in molecular conformation?

- Protocol : Grow crystals via slow evaporation in a solvent mixture (e.g., ethanol/water). SC-XRD data (e.g., CCDC entries) reveal bond angles, dihedral angles, and packing interactions. For example, the chlorophenyl group’s ortho-substitution may induce steric hindrance, altering crystal symmetry .

- Data Interpretation : Compare experimental results with computational models (DFT) to assess deviations caused by lattice forces .

Q. What strategies mitigate contradictions in reported bioactivity or catalytic performance data?

- Root Cause Analysis : Variability may arise from impurities (e.g., unreacted starting materials) or solvent residues. Employ HPLC purity assays (>98%) and control batch-to-batch consistency .

- Statistical Validation : Use multivariate analysis (e.g., PCA) to correlate structural features (e.g., electron-withdrawing Cl) with bioactivity trends. Replicate studies under standardized conditions .

Q. How do substituent effects (e.g., Cl, ethynyl) influence electronic properties and reactivity?

- Electrochemical Studies : Cyclic voltammetry reveals redox potentials affected by the electron-withdrawing Cl group, which stabilizes radical intermediates in coupling reactions .

- Computational Modeling : DFT calculations (e.g., HOMO-LUMO gaps) predict regioselectivity in cross-coupling reactions. The ethynyl spacer enhances π-conjugation, altering charge distribution .

Q. What advanced catalytic systems (e.g., Pd-NHC complexes) enable selective functionalization of this scaffold?

- Catalytic Screening : Test Pd(0)/Pd(II) catalysts with N-heterocyclic carbene (NHC) ligands for Suzuki-Miyaura couplings. Optimize ligand steric bulk to prevent ethynyl group deactivation .

- Mechanistic Probes : Use ¹⁹F NMR (if fluorinated analogs are synthesized) to track intermediates in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.